molecular formula C14H28ClNO6 B1237261 C14H27NO6.HCl

C14H27NO6.HCl

Cat. No.: B1237261
M. Wt: 341.83 g/mol
InChI Key: RJNRORZRFGUAKL-IHHUCNLKSA-N
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Description

C₁₄H₂₇NO₆·HCl is a hydrochloride salt characterized by a molecular weight of 341.46 g/mol (calculated from its molecular formula and HCl contribution). Hydrochloride salts generally exhibit high solubility in polar solvents due to their ionic nature, a property inferred from analogous compounds like C₇H₆N₂O (solubility: 1.55 mg/mL) . Synthesis methods for such compounds often involve acid catalysis (e.g., HCl) and purification via extraction, as seen in the preparation of 1,2-benzoxazol-5-amine using SnCl₄ and HCl .

Properties

Molecular Formula

C14H28ClNO6

Molecular Weight

341.83 g/mol

IUPAC Name

1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride

InChI

InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9?,10-,11+,12-,13?;/m1./s1

InChI Key

RJNRORZRFGUAKL-IHHUCNLKSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](OC2O1)C(CO)O)OCCCN(C)C)C.Cl

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl

Pictograms

Acute Toxic; Irritant

Synonyms

1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-N-propyl)-D-glucofuranose
amiprilose
amiprilose hydrochloride
amprilose
SM 1213
SM-1213
Therafectin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares C₁₄H₂₇NO₆·HCl with analogous compounds, focusing on molecular properties, synthesis, and bioactivity.

Table 1: Structural and Physicochemical Properties
Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) BBB Permeability CYP Inhibition
C₁₄H₂₇NO₆·HCl (Hypothetical) C₁₄H₂₇NO₆·HCl 341.46 ~2.0* Likely Moderate CYP1A2 (Potential)
239097-74-6 C₇H₆N₂O 134.14 1.55 Yes CYP1A2
828300-70-5 Not provided - - - -
C₁₇H₁₇NO₄ C₁₇H₁₇NO₄ 307.33 - - -

*Estimated based on hydrochloride salt properties.

Key Observations :

  • Solubility: C₁₄H₂₇NO₆·HCl likely surpasses neutral analogs (e.g., C₇H₆N₂O) due to ionic interactions with aqueous media .
  • Bioactivity: The amine group in C₁₄H₂₇NO₆·HCl may confer CYP1A2 inhibition, similar to C₇H₆N₂O .

Insights :

  • Acidic conditions (e.g., HCl) enhance reaction efficiency for amine-containing compounds .
  • Longer reaction times correlate with lower yields in fluorinated analogs .

Research Findings and Functional Implications

Structural Similarity and Bioactivity

Compounds with similarity scores >0.85 (e.g., CAS 828300-70-5 vs. 239097-74-6 ) often share overlapping biological targets. For C₁₄H₂₇NO₆·HCl, structural analogs with nitro or hydroxyl groups may exhibit enhanced binding to CYP enzymes but reduced BBB permeability due to increased polarity.

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